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Compound of Interest

Compound Name: Ethyl vinyl sulfone

Cat. No.: B157654 Get Quote

Spectroscopic Data for Ethyl Vinyl Sulfone: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl
vinyl sulfone. Due to the limited availability of publicly accessible, complete experimental

spectra for ethyl vinyl sulfone, this guide presents a combination of predicted data and

experimental data from analogous compounds to offer a thorough spectroscopic

characterization. This information is crucial for the identification, characterization, and quality

control of ethyl vinyl sulfone in research and development settings.

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for ethyl vinyl
sulfone.

Table 1: 1H NMR Spectroscopic Data (Predicted)
Solvent: CDCl3, Reference: TMS (0 ppm)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~6.8 - 7.0 dd 1H -SO2-CH=CH2

The electron-

withdrawing

sulfonyl group

shifts this proton

downfield.

~6.4 - 6.6 d 1H
-SO2-CH=CH2

(trans)

~6.1 - 6.3 d 1H
-SO2-CH=CH2

(cis)

~3.1 - 3.3 q 2H -CH2-CH3

Deshielded by

the adjacent

sulfonyl group.

~1.3 - 1.5 t 3H -CH2-CH3

Typical chemical

shift for an ethyl

group.

Note: Predicted chemical shifts are based on the analysis of similar structures such as divinyl

sulfone and ethyl vinyl sulfide. Actual experimental values may vary.

Table 2: 13C NMR Spectroscopic Data (Predicted)
Solvent: CDCl3
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Chemical Shift (δ) ppm Assignment Notes

~135 - 140 -SO2-CH=CH2

The vinyl carbon attached to

the sulfonyl group is

significantly deshielded.

~128 - 132 -SO2-CH=CH2

~50 - 55 -CH2-CH3
The carbon is deshielded by

the sulfonyl group.

~7 - 10 -CH2-CH3

Note: Predicted chemical shifts are based on data from analogous compounds and general

principles of 13C NMR spectroscopy.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm-1) Intensity Assignment

~3100 - 3000 Medium =C-H stretch

~2980 - 2850 Medium C-H stretch (aliphatic)

~1620 Medium C=C stretch

~1325 - 1300 Strong S=O asymmetric stretch

~1150 - 1120 Strong S=O symmetric stretch

~980 Strong =C-H bend (out-of-plane)

Note: These are characteristic absorption bands for vinyl sulfones.

Table 4: Mass Spectrometry Data
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m/z Relative Intensity (%) Assignment

120 Moderate [M]+ (Molecular Ion)

91 High [M - C2H5]+

63 Moderate [C2H3SO]+

55 High [C3H3O]+

29 High [C2H5]+

27 High [C2H3]+

Note: The fragmentation pattern is predicted based on the structure of ethyl vinyl sulfone
(Molecular Weight: 120.17 g/mol )[1][2]. The molecular ion peak is expected at m/z 120.

Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data for a liquid sample like ethyl
vinyl sulfone are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

1H NMR: Dissolve 5-10 mg of ethyl vinyl sulfone in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl3).

13C NMR: A more concentrated solution is preferable; dissolve 20-50 mg of the sample in

0.6-0.7 mL of the deuterated solvent.

Transfer the solution to a clean, dry 5 mm NMR tube.

If any particulate matter is present, filter the solution through a small plug of glass wool in a

Pasteur pipette directly into the NMR tube.

2. Instrument Parameters (for a 400 MHz spectrometer):

1H NMR:
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Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16.

13C NMR:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on the concentration.

3. Data Processing:

Apply a Fourier transform to the Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS at 0 ppm).

Integrate the peaks in the 1H NMR spectrum.

Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.
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Place a single drop of liquid ethyl vinyl sulfone directly onto the center of the ATR crystal.

2. Data Acquisition (FTIR Spectrometer):

Collect a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum.

Spectral Range: 4000-400 cm-1.

Resolution: 4 cm-1.

Number of Scans: 16-32.

3. Data Processing:

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks.

Mass Spectrometry (MS)
1. Sample Preparation (for Gas Chromatography-Mass Spectrometry - GC-MS):

Prepare a dilute solution of ethyl vinyl sulfone (approximately 100 µg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.

Transfer the solution to a 2 mL GC vial.

2. Instrument Parameters (GC-MS):

Gas Chromatograph (GC):

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

Carrier Gas: Helium.
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Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms).

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10-20

°C/min.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 20-300.

Scan Rate: 2-3 scans/second.

3. Data Analysis:

Identify the peak corresponding to ethyl vinyl sulfone in the total ion chromatogram (TIC).

Analyze the mass spectrum associated with that peak to determine the molecular ion and

fragmentation pattern.

Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of an

unknown organic compound.
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Caption: A logical workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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